Rubidium-82
Description
Properties
Key on ui mechanism of action |
Rb-82 is analogous to potassium ion (K+) in its biochemical behavior and is rapidly extracted by the myocardium proportional to the blood flow. Rb+ participates in the sodium-potassium (Na+/K+) ion exchange pumps that are present in cell membranes. The intracellular uptake of Rb-82 requires maintenance of ionic gradient across cell membranes. Rb-82 radioactivity is increased in viable myocardium reflecting intracellular retention, while the tracer is cleared rapidly from necrotic or infarcted tissue. |
|---|---|
CAS No. |
14391-63-0 |
Molecular Formula |
Rb |
Molecular Weight |
81.91821 g/mol |
IUPAC Name |
rubidium-82 |
InChI |
InChI=1S/Rb/i1-3 |
InChI Key |
IGLNJRXAVVLDKE-OIOBTWANSA-N |
SMILES |
[Rb] |
Isomeric SMILES |
[82Rb] |
Canonical SMILES |
[Rb] |
Synonyms |
82Rb radioisotope Rb-82 radioisotope Rubidium-82 |
Origin of Product |
United States |
Preparation Methods
- Produced by electron capture of its parent nucleus, strontium-82.
- A generator contains accelerator-produced 82 Sr adsorbed on stannic oxide, providing sterile nonpyrogenic solutions of rubidium chloride for injection.
- The short half-life of Rb-82 (75 seconds) allows for rapid imaging .
Chemical Reactions Analysis
- Rubidium-82 behaves similarly to potassium ions (K+).
- It actively participates in the sodium-potassium exchange pump of cells.
- Rapid extraction by the myocardium reflects cellular retention, while it clears rapidly from necrotic or infarcted tissue.
Scientific Research Applications
Cardiac Imaging
1.1 Myocardial Perfusion Imaging
Rubidium-82 is primarily used in positron emission tomography (PET) to assess myocardial blood flow and detect coronary artery disease (CAD). The isotope's biological behavior is similar to potassium, allowing it to effectively trace blood flow in cardiac tissues. Studies have shown that this compound PET provides superior diagnostic accuracy compared to traditional single-photon emission computed tomography (SPECT) methods, especially in patients with obesity or large breast tissue .
1.2 Advantages Over Other Techniques
The advantages of this compound include:
- Low Radiation Exposure : The effective dose for a rest/stress test is comparable to annual natural radiation exposure, making it safer for patients .
- Rapid Imaging : The ultra-short half-life of 76 seconds allows for quick imaging sessions, which can be performed multiple times within a single day without significant radiation risk .
- Quantitative Analysis : It enables accurate quantification of myocardial blood flow (MBF) and coronary flow reserve, which are critical parameters for assessing cardiac health .
Oncological Applications
2.1 Neurooncology
this compound has been explored for its potential in neurooncology, particularly in the diagnosis and management of brain tumors. A study involving 21 patients demonstrated that this compound chloride could differentiate between malignant and benign brain lesions based on uptake patterns. Malignant tumors showed significantly higher uptake compared to benign gliomas and arteriovenous malformations .
2.2 Imaging Protocols
The flexibility of using multiple radiopharmaceuticals sequentially within short time frames enhances the diagnostic capabilities in neurooncology. For instance, PET examinations can be conducted shortly after this compound administration, allowing for comprehensive assessments using other tracers like fluorodeoxyglucose (FDG) .
Research and Development
3.1 Pharmacokinetic Studies
this compound is also utilized in pharmacokinetic studies due to its favorable properties for tracing metabolic pathways. Research has demonstrated its application in small-animal studies to evaluate cardiac function using dynamic PET imaging techniques .
3.2 Innovations in Imaging Techniques
Recent advancements have focused on improving the elution processes of this compound generators, allowing for more efficient use in clinical settings. The CardioGen-82 generator can provide multiple doses daily, facilitating extensive patient testing and reducing costs associated with myocardial perfusion studies .
Case Studies
Mechanism of Action
- Rubidium-82 is actively taken up by viable myocardial cells proportional to blood flow.
- Its radioactivity increases in healthy myocardium, reflecting cellular retention.
Comparison with Similar Compounds
- Rubidium-82 stands out due to its short half-life and suitability for rapid imaging.
- Similar compounds include other radiopharmaceuticals used in PET imaging, such as technetium-99m (99mTc) agents.
Biological Activity
Rubidium-82 (Rb) is a radioactive isotope commonly used in positron emission tomography (PET) imaging, particularly for assessing myocardial perfusion. This article explores the biological activity of Rb, focusing on its pharmacokinetics, clinical applications, and research findings.
Overview of this compound
- Half-Life : Rb has a half-life of approximately 75 seconds, which allows for rapid imaging and minimizes radiation exposure to patients.
- Source : It is produced from a generator containing strontium-82 (Sr), which decays to Rb. The generator can be eluted frequently to provide continuous access to the isotope for clinical use .
Pharmacokinetics
The pharmacokinetic properties of Rb are crucial for its effectiveness as a PET tracer:
- Rapid Clearance : Rb exhibits a rapid clearance from the bloodstream, which enhances the contrast between myocardial tissue and blood during imaging. This characteristic is attributed to its low binding affinity to red blood cells and minimal formation of labeled metabolites .
- Tissue Uptake : Following intravenous administration, Rb is taken up by myocardial tissue in proportion to blood flow, making it an effective tracer for measuring myocardial blood flow (MBF). Studies indicate that the uptake distribution is uniform across normal myocardium, with minor variations due to partial-volume effects .
Myocardial Perfusion Imaging (MPI)
Rb is predominantly used in MPI to evaluate coronary artery disease (CAD). The advantages include:
- High Sensitivity and Specificity : Research has shown that Rb PET imaging provides superior accuracy in detecting obstructive CAD compared to single-photon emission computed tomography (SPECT), making it a preferred choice in many clinical settings .
- Dynamic Imaging Protocols : The short half-life allows for dynamic imaging protocols that can assess myocardial perfusion under various conditions, such as stress testing. This capability facilitates comprehensive evaluations of cardiac function and ischemia .
Study 1: Efficacy in CAD Detection
A multicenter study evaluated the effectiveness of Rb PET in detecting obstructive CAD among patients with suspected coronary artery disease. The results indicated that:
- Accuracy : The sensitivity and specificity of Rb PET were reported at 90% and 85%, respectively, outperforming traditional SPECT methods.
- Patient Outcomes : Patients who underwent Rb PET had improved clinical decision-making outcomes, leading to more targeted therapies .
Study 2: Comparison with Other Tracers
Research comparing Rb with other tracers like nitrogen-13 ammonia (N) demonstrated that:
- Reproducibility : Rb showed lower variability in MBF measurements across different patient populations, with coefficients of variation around 10% for short-term and 20% for multi-day assessments .
- Cross-Talk Interference : The rapid decay of Rb reduces cross-talk interference between rest and stress images, which is a common issue with longer-lived isotopes like N .
Data Summary Table
| Parameter | This compound (Rb) | Nitrogen-13 (N) |
|---|---|---|
| Half-Life | 75 seconds | 10 minutes |
| Sensitivity | 90% | 85% |
| Specificity | 85% | 80% |
| Coefficient of Variation | ~10% (short-term) | ~15% |
| Cross-Talk Interference | Low | High |
Q & A
Q. How is Rubidium-82 produced for PET imaging, and what are the logistical challenges in its deployment?
this compound is synthesized via electron-capture decay of Strontium-82 (half-life: 25.36 days) in a generator system (e.g., CardioGen-82). The Sr-82 → Rb-82 decay process yields Rb-82 with a 76-second half-life, necessitating on-site production and rapid administration . Logistical challenges include:
- Strict quality control to prevent Sr-82/Sr-85 breakthrough (daily testing required) .
- Coordination of imaging protocols within the isotope’s short decay window.
Q. Why is this compound particularly suited for myocardial perfusion imaging (MPI)?
Rb-82 mimics potassium’s biological behavior, enabling efficient uptake via sodium-potassium ATPase pumps in cardiomyocytes. This allows visualization of blood flow discrepancies in ischemic or infarcted tissues . Compared to SPECT tracers (e.g., Technetium-99m), Rb-82 provides superior spatial resolution and quantitative flow measurement .
Q. What protocols are recommended for administering this compound in stress/rest cardiac PET studies?
- Stress phase : Pharmacological agents (e.g., adenosine) induce hyperemia, followed by Rb-82 injection. Imaging begins immediately post-injection.
- Rest phase : Repeat injection after tracer clearance (15–20 minutes). Protocol optimization requires synchronizing tracer kinetics with imaging hardware to minimize motion artifacts and ensure signal fidelity .
Q. How does this compound’s myocardial extraction fraction compare to other PET tracers?
Advanced Research Questions
Q. How can researchers address discrepancies in Rb-82 uptake data compared to N-13 ammonia or O-15 water?
Discrepancies arise from Rb-82’s flow-dependent extraction plateau at hyperemic levels. Methodological solutions include:
- Applying kinetic modeling (e.g., single-compartment Patlak analysis) to account for nonlinear extraction .
- Cross-validating Rb-82 data with microsphere-derived flow measurements in preclinical models .
Q. What experimental designs mitigate Rb-82’s short half-life in longitudinal or dynamic PET studies?
- Rapid sequencing : Use high-sensitivity PET detectors to capture tracer kinetics within 2–3 minutes post-injection.
- Dual-tracer protocols : Pair Rb-82 with longer-lived isotopes (e.g., 18F-FDG) for multi-parametric imaging, though timing must avoid signal overlap .
Q. How does Rb-82’s positron range affect spatial resolution, and what computational corrections are available?
Rb-82’s positron range (2.6 mm) reduces spatial resolution compared to N-13 ammonia (1.5 mm). Advanced corrections include:
- Point-spread function (PSF) modeling during image reconstruction.
- Machine learning-based deblurring algorithms trained on phantom data .
Q. What advancements are emerging to overcome Rb-82’s limitations in perfusion imaging?
18F-Flurpiridaz, a mitochondrial complex I inhibitor, is under Phase III trials as a PET tracer with higher extraction (~85%) and longer half-life (109 minutes). Its adoption could complement Rb-82 in protocols requiring prolonged imaging windows .
Q. How can AI improve Rb-82 PET data analysis in heterogeneous patient cohorts?
- Motion correction : Data-driven algorithms (e.g., principal component analysis) isolate respiratory motion artifacts without external devices, critical for Rb-82’s rapid kinetics .
- Ischemia prediction : Deep learning models trained on Rb-82 perfusion maps and clinical outcomes (e.g., coronary angiography) enhance diagnostic accuracy .
Q. What quality control measures are critical for Rb-82 generator systems in research settings?
- Daily testing for Sr-82/Sr-85 breakthrough using gamma spectroscopy (FDA-mandated thresholds: <0.02 μCi Sr-82/μCi Rb-82; <0.2 μCi Sr-85/μCi Rb-82) .
- Generator column integrity checks to prevent eluate contamination.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
